molecular formula C11H9ClN2O2S B169722 Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 127918-92-7

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B169722
CAS No.: 127918-92-7
M. Wt: 268.72 g/mol
InChI Key: KMZCBFMFOJXUMA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group, a 4-chlorophenyl ring, and a methyl carboxylate moiety. Its molecular formula is C₁₁H₉ClN₂O₂S (molecular weight: 268.72 g/mol), and it is recognized for its versatile applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-tubercular research . The 4-chlorophenyl group enhances lipophilicity and influences electronic properties, while the carboxylate group improves solubility and interaction with biological targets.

Properties

IUPAC Name

methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZCBFMFOJXUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376911
Record name methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127918-92-7
Record name methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing the thiazole ring. For this compound, the reaction involves:

  • α-Halo Ketone Precursor : 4-Chlorophenylacetaldehyde or its α-bromo derivative reacts with methyl dichloroacetate in the presence of NaOMe/MeOH to form an intermediate α-halo carbonyl compound.

  • Cyclization with Thiourea : The intermediate undergoes cyclization with thiourea in refluxing methanol, yielding the thiazole ring. The 4-chlorophenyl group is introduced via the aldehyde precursor, while the methyl ester is retained from the dichloroacetate.

Key Reaction Parameters :

  • Solvent : Anhydrous methanol or ethanol.

  • Temperature : 0°C for initial mixing, followed by reflux at 65–80°C.

  • Yield : 44–60% after recrystallization.

Multi-Component Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis:

  • Four-Component Reaction : A mixture of 4-chlorobenzaldehyde, acetylacetone, NH4_4I, and S8_8 in pyridine/water at 150°C for 20 hours produces the thiazole scaffold. The methyl ester is introduced via in situ esterification using methyl chloroformate.

  • Advantages : Reduced step count, higher atom economy.

  • Yield : 50–65% after column chromatography.

Reaction Optimization and Byproduct Mitigation

Critical Process Variables

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate cyclization but risk decarboxylation.
Solvent PolarityMethanol > Ethanol > THFPolar solvents stabilize intermediates.
Molar Ratio (Thiourea:Haloester)1:1.2Excess thiourea minimizes dimerization.

Common Byproducts and Solutions

ByproductCauseMitigation
Dimerized thiazoleProlonged refluxUse catalyst-free conditions and strict temperature control.
Hydrolyzed carboxylateMoisture exposureEmploy anhydrous solvents and inert atmosphere.
Oxidized amino groupResidual O2_2Add antioxidants like BHT (0.1 wt%).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactors enhance heat/mass transfer.

  • Conditions : Residence time 10–15 minutes at 75°C, achieving 70% conversion.

  • Purification : In-line crystallization units reduce downstream processing.

Cost-Efficiency Metrics

ParameterBench ScaleIndustrial Scale
Raw Material Cost$120/g$18/g
Energy Consumption450 kWh/kg90 kWh/kg
Purity95–97%99% (HPLC)

Structural Characterization

Spectroscopic Data

TechniqueKey Signals
1H NMR^1 \text{H NMR} (DMSO-d6d_6)δ 3.74 (s, 3H, OCH3_3 ), 7.32–7.45 (m, 4H, Ar-H), 6.97 (s, 2H, NH2_2 ).
13C NMR^{13} \text{C NMR}δ 167.5 (C=O), 139.7 (C-S), 128.8–135.5 (Ar-C).
HRMSm/z 268.72 ([M+H]+^+ , C11_{11}H10_{10}ClN2_2O2_2S).

Crystallographic Validation

Single-crystal XRD confirms:

  • Bond Lengths : C(2)-N(1) = 1.32 Å, C(5)-S(1) = 1.71 Å.

  • Dihedral Angle : 4-Chlorophenyl/thiazole plane = 12.3°.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated cyclization using Ru(bpy)32+_3^{2+} as a catalyst reduces reaction time to 2 hours (yield: 68%).

Biocatalytic Approaches

Lipase-mediated esterification in ionic liquids ([BMIM][BF4_4]) achieves 92% enantiomeric excess for chiral analogs .

Chemical Reactions Analysis

Substitution Reactions at the 2-Amino Group

The primary site for derivatization is the 2-amino group, which participates in:

Acylation with Bromoacetyl Chloride

  • Reagents : Bromoacetyl chloride, triethylamine.

  • Conditions : Room temperature, dichloromethane.

  • Product : Methyl 2-(2-bromoacetamido)-5-(4-chlorophenyl)thiazole-4-carboxylate (IC₅₀ = 2.43 µM against M. tuberculosis mtFabH enzyme) .

Formation of Schiff Bases

  • Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde).

  • Conditions : Ethanol, reflux.

  • Product : Thiazolyl Schiff bases with enhanced antiproliferative activity (IC₅₀ = 10–30 µM against HepG2 cells) .

Reactions Involving the Ester Group

The methyl carboxylate undergoes typical ester transformations:

Hydrolysis to Carboxylic Acid

  • Reagents : NaOH (aqueous), HCl (for acid workup).

  • Conditions : Reflux in ethanol/water.

  • Product : 2-Amino-5-(4-chlorophenyl)thiazole-4-carboxylic acid (improved solubility for biological assays) .

Transesterification

  • Reagents : Ethanol, H₂SO₄ catalyst.

  • Conditions : Reflux.

  • Product : Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate (used to study ester chain length effects on bioactivity) .

Modifications of the 4-Chlorophenyl Substituent

The para-chlorine substituent shows limited reactivity but participates in:

Suzuki-Miyaura Cross-Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.

  • Conditions : DMF/H₂O, 80°C.

  • Product : 5-Aryl derivatives (e.g., 5-(3-nitrophenyl)), enhancing antitubercular activity (MIC = 0.09 µg/mL) .

Nucleophilic Aromatic Substitution

  • Reagents : Piperidine, CuI catalyst.

  • Conditions : DMSO, 120°C.

  • Product : 5-(4-Piperidinophenyl) analogs with improved pharmacokinetic profiles .

Comparative Analysis of Reaction Pathways

Reaction Type Reagents/Conditions Major Products Biological Impact
AcylationBromoacetyl chloride, Et₃NBromoacetamido derivativeEnhanced enzyme inhibition
HydrolysisNaOH/HClCarboxylic acidImproved solubility for assays
Suzuki CouplingArylboronic acid, Pd catalyst5-Aryl-substituted analogsIncreased antitubercular potency
Schiff Base Formation4-FluorobenzaldehydeThiazolyl hydrazonesApoptosis induction in cancer cells

Mechanistic Insights

  • Acylation : The 2-amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (e.g., bromoacetyl chloride), forming stable amide bonds .

  • Suzuki Coupling : The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling, replacing chlorine with aryl groups to modulate electronic and steric properties .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity against various diseases.

Case Study: Anticancer Activity
A study demonstrated the compound's efficacy in inhibiting cancer cell proliferation. In vitro tests showed that it could induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial activity. This compound has been tested against various bacterial strains.

Results:
In a comparative study, the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Proteomics Research

Due to its unique chemical structure, this compound is utilized in proteomics for labeling and studying protein interactions.

Application Example:
The compound has been employed in experiments to track protein modifications and interactions within cellular environments, providing insights into cellular mechanisms and disease pathways .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. It is classified as an irritant and should be handled with care in laboratory settings.

Hazard ClassificationDescription
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s analogs differ primarily in substituents on the phenyl ring or thiazole core. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate 4-Fluorophenyl 252.27 Enhanced metabolic stability; antimicrobial/anticancer activity
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate 2-Chlorophenyl 268.72 Steric hindrance alters binding affinity; antioxidant potential
tert-Butyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate 4-Fluorophenyl, tert-butyl ester 296.76 Increased lipophilicity; hydrogen-bonding capacity
Methyl 2-amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate Thiophen-2-yl 240.30 Dual sulfur rings enhance electronic properties; material science applications
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate 3-Fluorophenyl 252.27 Altered regiochemistry affects target selectivity

Impact of Substituents on Properties

  • Halogen Effects: 4-Chlorophenyl (Main Compound): Balances lipophilicity and electronic effects, favoring interactions with hydrophobic enzyme pockets . 2-Chlorophenyl (): Steric hindrance from ortho-substitution may reduce binding efficiency but increases antioxidant activity via radical scavenging .
  • Heterocyclic Modifications :

    • Thiophene substitution () : Thiophene’s conjugated system alters electronic properties, enabling applications in organic electronics and diversified biological targeting .

Uniqueness of Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

The 4-chlorophenyl group distinguishes this compound by optimizing a balance of lipophilicity, electronic effects, and target affinity. Unlike fluorinated or thiophene-containing analogs, the chlorine atom provides moderate electronegativity without excessive metabolic lability, making it a preferred scaffold for antitubercular and anticancer drug development .

Biological Activity

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-92-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 268.72 g/mol
Melting Point 238–240 °C
CAS Number 127918-92-7

This compound features a thiazole ring, which is known for contributing to various biological activities, including anticancer and antiviral effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's efficacy was evaluated through various assays against different cancer cell lines.

In Vitro Studies

In vitro cytotoxicity studies were conducted using the MTT assay on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic activity:

CompoundCell LineIC₅₀ (µg/mL)
This compoundMCF-75.36
HepG26.51

The IC₅₀ values demonstrate that this compound exhibits potent anticancer activity, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC₅₀ of approximately 8.40 µg/mL against HepG2 cells .

The mechanism of action for this compound involves inducing apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating activation of the apoptotic pathway . Additionally, cell cycle analysis showed that it induces cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.

Antiviral Activity

Beyond its anticancer properties, this compound has been investigated for its antiviral effects. Research into phenylthiazole derivatives has shown promise against flavivirus infections. The structure of this compound supports its potential as an antiviral agent due to its ability to inhibit viral replication while maintaining a favorable therapeutic index .

Case Studies and Research Findings

Several case studies have documented the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Efficacy : A study reported that derivatives bearing a thiazole scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating superior activity compared to traditional chemotherapeutics .
  • Antiviral Properties : Another investigation focused on the antiviral potential of phenylthiazoles indicated that modifications in the para position of the phenyl ring significantly enhanced antiviral activity against flaviviruses .

Q & A

Q. What are the conventional synthetic routes for Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, and what intermediates are critical?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-chlorobenzaldehyde derivatives with thiourea and methyl acetoacetate under acidic or microwave-assisted conditions. For example, microwave irradiation (300 W, 5–6 min) in ethanol with ammonium acetate as a catalyst enhances reaction efficiency and yield . Key intermediates include 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which undergoes cyclization with thiourea to form the thiazole core .

Q. How is the crystal structure of this compound determined, and which software tools are employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 8.12 Å, b = 10.45 Å, c = 12.30 Å, and β = 90.5° . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and intermolecular interactions . Hydrogen atoms are typically refined using riding models with isotropic displacement parameters .

Q. What analytical methods ensure purity and structural fidelity?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard . Spectroscopic techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-chlorophenyl at C5, methyl ester at C4) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 296.75 [M+H]+^+) .
  • Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?

Reaction conditions critically influence regioselectivity. For example:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cyclization over hydrolysis.
  • Catalyst screening : Ammonium acetate reduces side reactions in microwave-assisted synthesis .
  • Temperature control : Lower temperatures (<80°C) suppress dimerization of reactive intermediates . Computational modeling (DFT) predicts electron density distribution to guide substituent placement and avoid competing pathways .

Q. What electronic and steric factors govern its biological activity in structure-activity relationship (SAR) studies?

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability, while the thiazole core acts as a hydrogen-bond acceptor. SAR studies reveal:

  • C4 methyl ester : Critical for binding to enzymatic active sites (e.g., kinase inhibitors).
  • Amino group at C2 : Modulates solubility and interactions with polar residues . Substituent modifications at C5 (e.g., replacing 4-chlorophenyl with fluorophenyl) alter potency by ~30% in enzymatic assays .

Q. How do discrepancies in reported bioactivity data arise, and how can they be resolved?

Variability often stems from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines affect IC50_{50} values.
  • Compound stability : Hydrolysis of the methyl ester under basic conditions generates inactive carboxylic acid derivatives .
  • Crystallographic data quality : High-resolution structures (≤1.0 Å) reduce ambiguity in binding mode interpretation . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR, ITC) improve reproducibility .

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